4-Acetylmorpholine-2-carboxylic acid

Physicochemical profiling Drug-likeness Permeability prediction

4-Acetylmorpholine-2-carboxylic acid (CAS 848601-09-2) is a heterocyclic building block belonging to the morpholine-2-carboxylic acid class, characterized by a morpholine ring bearing an N-acetyl group at the 4-position and a carboxylic acid at the 2-position (C7H11NO4, MW 173.17 g/mol). The compound possesses one stereogenic center at C-2, rendering it chiral and commercially available in both racemic and enantiopure ((S)- and (R)-) forms.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 848601-09-2
Cat. No. B3194477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylmorpholine-2-carboxylic acid
CAS848601-09-2
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC(C1)C(=O)O
InChIInChI=1S/C7H11NO4/c1-5(9)8-2-3-12-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
InChIKeyZRKDVLAKXLCMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylmorpholine-2-carboxylic acid (CAS 848601-09-2): Core Chemical Identity and Procurement Baseline


4-Acetylmorpholine-2-carboxylic acid (CAS 848601-09-2) is a heterocyclic building block belonging to the morpholine-2-carboxylic acid class, characterized by a morpholine ring bearing an N-acetyl group at the 4-position and a carboxylic acid at the 2-position (C7H11NO4, MW 173.17 g/mol) [1]. The compound possesses one stereogenic center at C-2, rendering it chiral and commercially available in both racemic and enantiopure ((S)- and (R)-) forms . Its primary documented application is as a synthetic intermediate in the preparation of phosphoinositide 3-kinase (PI3K) inhibitors, as exemplified in GSK patent WO2009/147189 A1 [2]. Typical commercial purity specifications are ≥95% .

Why Generic Substitution of 4-Acetylmorpholine-2-carboxylic acid (CAS 848601-09-2) is Scientifically Unsound


Within the morpholine-2-carboxylic acid scaffold family, seemingly minor structural variations produce divergent physicochemical and reactivity profiles that preclude simple interchange in synthetic applications. The N-acetyl substitution in 4-acetylmorpholine-2-carboxylic acid simultaneously blocks the secondary amine from undesired nucleophilic side reactions while maintaining a modifiable carboxylic acid handle for amide coupling or esterification — a dual orthogonal reactivity pattern absent in unsubstituted morpholine-2-carboxylic acid or N-Boc-protected analogs [1]. Furthermore, the 2-carboxylic acid regioisomer (vs. the 3-carboxylic acid analog) directs vector geometry for downstream amide bond formation, which is critical when the morpholine ring serves as a conformational constraint in medicinal chemistry programs [2]. Evidence below demonstrates that these differences translate into measurable physicochemical property shifts and documented patent-protected application specificity.

Quantitative Differentiation Evidence for 4-Acetylmorpholine-2-carboxylic acid (CAS 848601-09-2) vs. Key Analogs


Hydrogen Bond Donor Count: Reduced HBD vs. Unsubstituted Morpholine-2-carboxylic acid

N-Acetylation eliminates one hydrogen bond donor (HBD) relative to the free secondary amine in morpholine-2-carboxylic acid. 4-Acetylmorpholine-2-carboxylic acid has an HBD count of 1 (carboxylic acid only), whereas the unsubstituted morpholine-2-carboxylic acid has an HBD count of 2 (amine + carboxylic acid) [1]. Reduced HBD count is a well-established predictor of improved passive membrane permeability in drug design [2].

Physicochemical profiling Drug-likeness Permeability prediction

Patent-Documented Synthetic Utility: PI3K Inhibitor Building Block Specificity vs. N-Boc Analog

The GSK patent WO2009/147189 A1 specifically employs the 4-acetyl-2-morpholinecarboxamide substructure in the exemplified PI3K inhibitor compound (listed at page 61: 4-acetyl-N-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-2-morpholinecarboxamide) [1]. In contrast, the corresponding N-Boc-morpholine-2-carboxylic acid would require deprotection prior to amide coupling, introducing an additional synthetic step and potential yield loss. The acetyl group is stable under standard amide coupling conditions while the Boc group is not, providing orthogonal protection strategies [2].

PI3K inhibition Kinase drug discovery GSK patent

Regiochemical Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid Positional Isomer

The 2-carboxylic acid regioisomer (4-acetylmorpholine-2-carboxylic acid, CAS 848601-09-2) places the carboxylate directly adjacent to the ring oxygen, creating a distinct vector angle for amide bond geometry compared to the 3-carboxylic acid isomer (4-acetylmorpholine-3-carboxylic acid, CAS 1315052-11-9) [1]. In the GSK PI3K patent series, the 2-carboxamide geometry is specifically required for target binding; the 3-carboxamide analog is not exemplified, suggesting loss of activity upon regiochemical shift [2].

Regioselectivity Conformational constraint Medicinal chemistry scaffold

Optimal Application Scenarios for 4-Acetylmorpholine-2-carboxylic acid (CAS 848601-09-2) Based on Quantitative Evidence


PI3K Inhibitor Library Synthesis — Direct Amide Coupling Building Block

This compound is the direct precursor for the PI3K inhibitor scaffold exemplified in GSK's WO2009/147189 A1. Its acetyl-protected nitrogen remains stable under amide coupling conditions, eliminating the deprotection step required for N-Boc analogs. Procurement of this specific regioisomer ensures fidelity to the patent-validated SAR, where the 2-carboxamide geometry is essential for target engagement [1].

CNS-Penetrant Candidate Design — Reduced HBD Building Block Strategy

For medicinal chemistry programs targeting CNS or intracellular protein-protein interactions, the N-acetyl modification reduces the hydrogen bond donor count from 2 to 1 compared to unsubstituted morpholine-2-carboxylic acid. This physicochemical shift aligns with established drug-likeness guidelines for passive permeability, making the acetylated derivative the rational procurement choice when membrane penetration is a project criterion [2].

Chiral Pool Synthesis — Enantiopure (S)- or (R)- Building Block Sourcing

The compound's single asymmetric center at C-2 enables its use as a chiral building block. Enantiopure forms ((2S)-4-acetylmorpholine-2-carboxylic acid, CAS 848601-09-2 for racemate; separate CAS numbers exist for each enantiomer) allow stereochemically defined incorporation into target molecules. This is critical for PI3Kδ-selective inhibitor development where stereochemistry influences isoform selectivity .

Quote Request

Request a Quote for 4-Acetylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.